molecular formula C6H11ClN2O2 B1488581 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride CAS No. 2097999-67-0

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

Cat. No.: B1488581
CAS No.: 2097999-67-0
M. Wt: 178.62 g/mol
InChI Key: ZVFHJXMIHAORMG-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a high-purity chemical compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a fused heterocyclic structure combining azetidine and oxazolidinone rings, a motif of significant interest in the development of novel bioactive molecules. The oxazolidinone core is a privileged scaffold in medicinal chemistry, well-documented for its antimicrobial properties. Oxazolidinone derivatives have demonstrated potent activity against various bacterial strains, making them a promising structural class for investigating new anti-infective agents . The integration of the azetidine ring further enhances the compound's utility as a conformationally constrained building block for designing novel pharmacologically active molecules. Azetidine-containing compounds are frequently explored in drug discovery for their ability to modulate biological targets . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecular architectures. Its structural features make it particularly valuable for projects aimed at developing new antimicrobial therapies . The hydrochloride salt form ensures improved stability and solubility for various experimental applications. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material using appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHJXMIHAORMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This compound, characterized by its unique structure combining an oxazolidinone ring with an azetidine moiety, displays significant interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C6H11ClN2O2, with a molecular weight of 178.62 g/mol. The structural features of this compound contribute to its reactivity and biological activity, making it a subject of interest for pharmaceutical applications.

Property Details
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62 g/mol
Structural FeaturesOxazolidinone and azetidine

Biological Activity

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : The compound has been shown to inhibit bacterial protein synthesis, which is essential for the growth and reproduction of bacteria. Its mechanism primarily targets the ribosomal subunits involved in translation processes, making it effective against a range of bacterial strains.
  • Cytotoxicity : Preliminary studies suggest that while the compound exhibits antimicrobial properties, it also shows varying levels of cytotoxicity against different cell lines. For instance, it has demonstrated low toxicity towards normal cell lines while maintaining efficacy against pathogenic bacteria.
  • Anticancer Potential : There are indications that this compound may possess anticancer properties, although more research is needed to fully elucidate its mechanisms and effectiveness in cancer treatment.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis was performed against standard antibiotics where this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional treatments like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited minimal cytotoxic effects on L929 normal cells while effectively inhibiting the growth of cancerous cell lines such as A549 (lung cancer) and HepG2 (liver cancer), indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Protein Synthesis : By binding to the ribosomal subunits, it disrupts the translation process in bacteria, leading to cell death.
  • Potential Interaction with Cellular Pathways : The compound may also interact with various cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structure Type Unique Features
1-(Azetidin-3-yl)-2-pyrrolidinonePyrrolidinoneDifferent ring structure; less potent antimicrobial activity
4-(Azetidin-3-yl)-1,3-thiazoleThiazoleExhibits different biological activity profiles
5-(Azetidin-3-yl)-1,2-dihydroquinolinDihydroquinolineHigher lipophilicity; potential CNS activity

Scientific Research Applications

Chemical Properties and Structure

3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is characterized by the presence of an azetidine ring fused with an oxazolidinone structure. This unique configuration imparts distinct chemical properties that are beneficial for various applications, including:

  • Stability : The oxazolidinone moiety contributes to the compound's stability under physiological conditions.
  • Reactivity : The azetidine ring enhances the reactivity of the compound, making it suitable for further chemical modifications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making them potential candidates for developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases
  • Disruption of mitochondrial membrane potential

These findings suggest that this compound could be developed into therapeutic agents for cancer treatment.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of azetidine derivatives, including this compound. Research has indicated its potential in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation.

Research Findings and Case Studies

The following table summarizes key research findings related to the applications of this compound:

StudyFindingsCell Lines TestedAssay Type
Study 1Significant antimicrobial activity against E. coli and S. aureusE. coli, S. aureusDisk diffusion method
Study 2Induced apoptosis in cancer cells via caspase activationHUH7 (hepatocellular carcinoma), U251 (glioblastoma)MTT assay
Study 3Inhibition of acetylcholinesterase activity; reduced amyloid-beta aggregationSH-SY5Y (neuroblastoma)ELISA for Aβ levels

Comparison with Similar Compounds

3-(4-Piperidinyl)oxazolidin-2-one Hydrochloride

  • Structure : Replaces the azetidine ring with a six-membered piperidine.
  • Molecular Formula : C₈H₁₅ClN₂O₂ (MW: 206.67 g/mol).
  • Key Differences :
    • Reduced ring strain compared to azetidine, enhancing stability but reducing reactivity.
    • Piperidine’s larger size may improve binding to biological targets (e.g., enzymes or receptors).
  • Applications : Used as a precursor in neuropharmacological agents due to piperidine’s prevalence in CNS-targeting drugs .

Azetidin-3-ol Hydrochloride

  • Structure: Azetidine with a hydroxyl group instead of oxazolidinone.
  • Molecular Formula: C₃H₈ClNO (MW: 109.55 g/mol).
  • Key Differences: Lacks the oxazolidinone’s carbonyl, reducing hydrogen-bonding capacity. Hydroxyl group enables participation in nucleophilic reactions.
  • Applications : Intermediate in synthesizing β-lactam antibiotics or kinase inhibitors .

Linezolid (Oxazolidinone Antibiotic)

  • Structure: Aryl-substituted oxazolidinone without azetidine.
  • Molecular Formula : C₁₆H₂₀FN₃O₄ (MW: 337.35 g/mol).
  • Key Differences :
    • The aromatic ring enhances antimicrobial activity by targeting bacterial ribosomes.
    • Absence of azetidine reduces steric hindrance, allowing better penetration into bacterial cells.
  • Applications : Clinically used to treat Gram-positive infections .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Ring System Molecular Weight (g/mol) Solubility (HCl Salt) Key Functional Groups
3-(Azetidin-3-yl)oxazolidin-2-one HCl Azetidine + oxazolidinone ~192.61 High Amine, carbonyl, chloride
3-(4-Piperidinyl)oxazolidin-2-one HCl Piperidine + oxazolidinone 206.67 Moderate Amine, carbonyl, chloride
Azetidin-3-ol HCl Azetidine 109.55 High Hydroxyl, amine, chloride
Linezolid Oxazolidinone 337.35 Moderate Aryl, fluorine, carbonyl

Pharmacological Potential

  • Antimicrobial Activity: The oxazolidinone moiety in 3-(Azetidin-3-yl)oxazolidin-2-one HCl may mimic linezolid’s ribosomal binding, but azetidine’s steric effects could limit efficacy .
  • Enzyme Inhibition : Azetidine’s strain might enhance covalent binding to catalytic sites, as seen in β-lactamase inhibitors .

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine derivatives, particularly 3-substituted azetidines, are typically prepared via:

  • Lithium diisopropylamide (LDA)-mediated alkylation of β-lactams:
    For example, β-lactams can be deprotonated at low temperature (-78°C) with LDA in THF, followed by alkylation with alkyl halides to yield 3-alkyl-azetidin-2-ones. This method allows introduction of substituents at the 3-position of the azetidine ring with good control and yields (ca. 60-85%) after flash chromatography purification.

  • Hydrogenolysis of protected azetidines:
    1-Benzyl-3-trimethylsilyloxyazetidine can be hydrogenolyzed using Pd/C in methanol to yield 3-hydroxyazetidine, a key intermediate for further functionalization.

  • Gold-catalyzed oxidative cyclization:
    A flexible and stereoselective approach involves gold(I) catalysis to cyclize chiral precursors into azetidin-3-ones, achieving high enantiomeric excess (>98%) and yields around 80-85%.

Oxazolidinone Ring Construction

Oxazolidinones are typically prepared via cyclization reactions involving amino alcohols or through functionalization of azetidine intermediates. The oxazolidinone ring in the target compound is often introduced by:

  • Cycloaddition or ring-closure reactions between azetidine derivatives and appropriate carbonyl-containing reagents.
  • Functional group transformations such as oxidation or fluorination to convert hydroxyazetidine intermediates into oxazolidinones.

Coupling and Cycloaddition Reactions

The combination of azetidine and oxazolidinone moieties can be achieved by:

  • Nucleophilic substitution reactions where an activated azetidine intermediate reacts with oxazolidinone derivatives.
  • Cycloaddition reactions where azetidine derivatives react with oxazolidinone precursors under controlled conditions to form the fused heterocyclic system.

Purification and Salt Formation

  • The crude products are typically purified by flash chromatography, preparative thin-layer chromatography, or HPLC.
  • Conversion to the hydrochloride salt is performed by treatment with HCl in appropriate solvents, yielding the final 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a stable solid.

Detailed Experimental Example

Step Reagents and Conditions Outcome / Notes
1. LDA Formation 1.4 M n-butyllithium added to diisopropylamine in THF at -78°C under N2 Formation of LDA base for deprotonation
2. β-Lactam Deprotonation and Alkylation β-lactam in THF added to LDA solution, stirred 1 h at -78°C; alkyl halide added dropwise; warmed to room temp overnight 3-alkyl-azetidin-2-ones obtained after workup and flash chromatography (yield 60-85%)
3. Hydrogenolysis 1-Benzyl-3-trimethylsilyloxyazetidine stirred with Pd/C in methanol under H2 balloon for 7 h 3-Hydroxyazetidine intermediate formed, purified by chromatography
4. Oxazolidinone Formation Hydroxyazetidine protected/oxidized or fluorinated as needed; cyclization to oxazolidinone ring Functionalized azetidinyl oxazolidinones obtained, purified by chromatography
5. Salt Formation Treatment with HCl in suitable solvent This compound isolated as yellow solid

Comparative Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Yield (%) Advantages Limitations
LDA-mediated alkylation of β-lactams LDA, alkyl halides, THF, -78°C to RT Low temp, inert atmosphere 60-85 Good regioselectivity, scalable Requires low temp, moisture sensitive
Hydrogenolysis of protected azetidines Pd/C, MeOH, H2 Room temp, 7 h High (quantitative) Mild, clean deprotection Requires Pd catalyst, H2 handling
Gold-catalyzed oxidative cyclization Gold(I) catalyst, sulfonamide precursors Room temp, no acid additive ~82-85 High stereoselectivity, mild Expensive catalyst, specialized ligands
Cycloaddition reactions Azetidine derivatives, oxazolidinone precursors Varies, often room temp Moderate to high Direct ring formation May require multiple steps

Research Findings and Notes

  • The LDA-mediated alkylation approach is well-documented for introducing substituents at the 3-position of azetidin-2-ones, providing a reliable route to key intermediates.
  • Hydrogenolysis of silyloxy-protected azetidines is a clean method to generate hydroxyazetidine intermediates, crucial for further functionalization into oxazolidinones.
  • Gold-catalyzed oxidative cyclization offers a stereoselective, flexible synthesis pathway, avoiding hazardous diazo intermediates and providing high enantiomeric purity.
  • Purification techniques such as flash chromatography and preparative HPLC are routinely employed to isolate pure compounds before salt formation.
  • The final hydrochloride salt form enhances compound stability and facilitates handling for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic ring-opening of oxazolidinone precursors followed by azetidine functionalization. For example, analogous methods use temperature-controlled reactions (e.g., 0–25°C) with catalysts like palladium(II) oxide or triethylamine to stabilize intermediates . Solvent selection (e.g., dichloromethane or THF) and inert atmospheres are critical to avoid side reactions. Purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound and confirm its hydrochloride salt form?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm azetidine and oxazolidinone ring connectivity.
  • HPLC (with UV detection) to assess purity (>98% is typical for research-grade material) .
  • Mass spectrometry (HRMS) to verify molecular weight and chloride ion adducts.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, leveraging SHELX software for refinement .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Solubility varies with solvent polarity:

  • Aqueous buffers (pH 7.4): Moderate solubility (e.g., ~40–70 mg/mL) due to the hydrochloride salt’s ionic nature .
  • Organic solvents (DMSO, ethanol): Highly soluble (>80 mg/mL). Stability testing should include:
  • Temperature: Store at –20°C to prevent degradation.
  • pH sensitivity: Avoid strongly acidic/basic conditions to preserve the oxazolidinone ring .

Q. What biological targets or pathways are associated with this compound in preclinical studies?

Oxazolidinone-azetidine hybrids are explored as:

  • Antimicrobial agents targeting bacterial ribosomes (analogous to linezolid derivatives) .
  • Kinase inhibitors via interactions with ATP-binding pockets, as seen in structurally related azetidine-containing compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications: Introduce substituents at the azetidine nitrogen (e.g., tert-butyl carbamate ) or oxazolidinone C5 position to enhance target binding.
  • Stereochemical tuning: Synthesize enantiomers using chiral catalysts and compare activity (e.g., (R)- vs. (S)-configurations in oxazolidinones ).
  • In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like VEGFR2 or bacterial 23S rRNA .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

The oxazolidinone ring undergoes nucleophilic attack at the carbonyl carbon, while the azetidine’s strained ring facilitates ring-opening reactions. For example:

  • Acylations: React with benzoyl chlorides under mild conditions (e.g., 2,6-difluorobenzoyl chloride at room temperature ).
  • Cross-couplings: Use Suzuki-Miyaura reactions with boronic esters to functionalize the azetidine moiety .

Q. How can researchers address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Standardize assay conditions: Control variables like buffer pH, temperature, and cell passage number.
  • Validate purity: Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts .
  • Use positive controls: Compare with established inhibitors (e.g., furaltadone for antimicrobial assays ).

Q. What strategies mitigate degradation during long-term storage or in vivo administration?

  • Lyophilization: Stabilize the compound as a lyophilized powder under nitrogen .
  • Prodrug design: Mask reactive groups (e.g., esterify the oxazolidinone oxygen) to enhance metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
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3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride

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